molecular formula C10H13NO B1218930 4-[(Dimethylamino)methyl]benzaldehyde CAS No. 36874-95-0

4-[(Dimethylamino)methyl]benzaldehyde

Cat. No.: B1218930
CAS No.: 36874-95-0
M. Wt: 163.22 g/mol
InChI Key: HQDFSQZWAINMKA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-[(Dimethylamino)methyl]benzaldehyde, also known as Ehrlich’s reagent , is primarily used as a color test reagent for pyrroles and primary amines . Therefore, its primary targets are pyrroles and primary amines.

Mode of Action

The compound interacts with its targets (pyrroles and primary amines) to form colored condensation products known as Schiff bases . This reaction is the basis for its use as a color test reagent.

Biochemical Pathways

The formation of Schiff bases involves a biochemical pathway known as condensation. In this pathway, the amino group of the target molecule (pyrrole or primary amine) reacts with the aldehyde group of this compound, resulting in the formation of a Schiff base .

Pharmacokinetics

It’s important to note that the compound has a molecular weight of 14919 g/mol and a density of 1.22 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the action of this compound is the formation of colored Schiff bases when it reacts with pyrroles and primary amines . This color change is used as a qualitative test for the presence of these compounds.

Biochemical Analysis

Biochemical Properties

4-[(Dimethylamino)methyl]benzaldehyde plays a significant role in biochemical reactions, particularly in the detection of indoles and primary amines. It is a key component of Ehrlich’s reagent and Kovac’s reagent, which are used to test for the presence of indole compounds. The compound acts as a strong electrophile, reacting with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . Additionally, it forms Schiff bases with pyrroles and primary amines, which are useful in various biochemical assays .

Cellular Effects

This compound influences various cellular processes. It is used in assays to detect the presence of indole alkaloids, which can affect cell signaling pathways and gene expression. The compound’s interaction with indole rings can lead to changes in cellular metabolism and function. For example, it is used to detect urobilinogen in urine samples, which can indicate liver function and hemolysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through electrophilic interactions with electron-rich biomolecules. It reacts with the α-carbon of indole rings, forming a stable adduct that can be detected spectrophotometrically. This reaction is the basis for its use in Ehrlich’s and Kovac’s reagents . Additionally, the compound forms Schiff bases with primary amines and pyrroles, which are used in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air. Long-term studies have shown that it maintains its reactivity in biochemical assays, although its effectiveness may decrease with prolonged storage .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as skin irritation and allergic reactions . Studies have shown that the compound has an LD50 of greater than 6400 mg/kg in rats, indicating relatively low acute toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of Schiff bases with primary amines and pyrroles. These reactions are catalyzed by enzymes such as aldehyde dehydrogenase and amine oxidase. The compound’s interaction with these enzymes can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. Its localization and accumulation can be influenced by its binding to specific biomolecules, which can affect its overall activity and function .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules. Its activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. These interactions can affect its function in biochemical assays and its overall reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Dimethylamino)methyl]benzaldehyde can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often employs the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Condensation: Acidic or basic catalysts are often employed to facilitate the formation of Schiff bases.

Major Products

    Schiff Bases: Formed from the reaction with primary amines or pyrroles.

    Alcohols and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methyl]benzaldehyde is unique due to the presence of both the dimethylamino and aldehyde groups, which confer distinct reactivity patterns. The dimethylamino group increases the electron density on the aromatic ring, enhancing its reactivity in electrophilic aromatic substitution reactions. Additionally, the compound’s ability to form Schiff bases with primary amines and pyrroles makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

4-[(dimethylamino)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFSQZWAINMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958074
Record name 4-[(Dimethylamino)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36874-95-0
Record name 4-Dimethylaminomethylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036874950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Dimethylamino)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36874-95-0
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Synthesis routes and methods I

Procedure details

To the mixture of 1-(4-(diethoxymethyl)phenyl)-N,N-dimethylmethanamine (7.0 g, 29.5 mmol) in hydrogen chloride (3M in water 30 mL) was stirred at room temperature for 5 hr. Then the mixture was extracted with ethyl acetate (50 ml×3). The aqueous layer was basified with sodium carbonate to pH=10, extracted with ethyl acetate (50 ml×3), dried with anhydrous sodium sulfate, and concentrated to give crude product (3.95 g, yield 82%). LC-MS (ESI) m/z: 164 (M+1)+.
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7 g
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82%

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-(diethoxymethyl)phenyl)-N,N,-dimethylmethanamine (1.0 g, 4 mmol) in methanol (5 mL), a hydrochloric acid-methanol solution (10 mL) was added dropwise at 0° C. The reaction solution was stirred at room temperature overnight. Then methanol was removed in vacuo to give 4-((dimethylamino)methyl)benzaldehyde (0.68 g, yield 99%) as a light yellow oil. 1H-NMR (400 MHz, CDCl3): δ 2.26 (s, 6H), 3.50 (s, 2H), 7.49 (d, J=6.4 Hz, 2H), 7.84 (d, J=6.4 Hz, 2H), 10 (s, 1H). LC-MS (ESI) m/z: 164 (M+1)+.
Quantity
1 g
Type
reactant
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10 mL
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5 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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